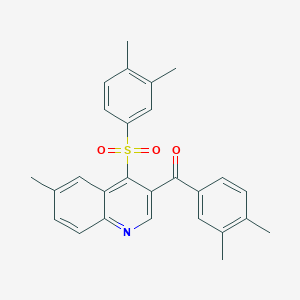
(3,4-Dimethylphenyl)(4-((3,4-dimethylphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, involves a visible-light-promoted reaction catalyzed by fac-Ir(ppy)3 at room temperature, which suggests a potential pathway for synthesizing the target compound . Additionally, the synthesis of 3,4-dimethyl phenyl bicycle[2.2.1] heptane methanone derivatives through an aqueous phase fly-ash catalyzed Diels-Alder reaction indicates another possible synthetic route . These methods highlight the importance of catalysis and light-promotion in the formation of complex organic structures.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H, 13C-NMR, and X-ray diffraction data . These techniques are crucial for confirming the structure of the synthesized compounds and could be applied to the target compound to determine its precise molecular configuration.
Chemical Reactions Analysis
The related compounds synthesized in the provided papers exhibit a range of chemical reactivity. For instance, the 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones can be converted into hydroxy derivatives by reduction with NaBH4 . The antimicrobial and antioxidant activities of synthesized methanones suggest that the target compound may also possess similar biological properties .
Physical and Chemical Properties Analysis
The physical constants and spectral data are used to characterize the synthesized compounds . The crystal and molecular structure studies provide detailed information on the geometry around sulfur atoms and the conformation of rings within the molecules . These studies are essential for understanding the physical and chemical properties of the compounds, which can be extrapolated to the target compound.
科学的研究の応用
Synthesis of Nonproteinogenic Amino Acid Derivatives
Czombos et al. (2000) explored the synthesis of novel, doubly constrained amino acid derivatives. Their research included the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives, showcasing a method that could potentially be applicable to the synthesis or study of related compounds (Czombos et al., 2000).
Development of Therapeutic Agents
Bonilla-Castañeda et al. (2022) reported on the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, indicating its potential as a therapeutic agent with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).
Material Science Applications
Shi et al. (2017) developed poly(arylene ether sulfone) anion exchange membranes using a novel difluoro aromatic ketone monomer. These membranes demonstrated high hydroxide conductivity and stability, making them suitable for use in energy technologies, such as fuel cells (Shi et al., 2017).
Antioxidant Properties
Several studies have investigated the antioxidant properties of diphenylmethane derivatives, including bromophenols. These compounds exhibit effective antioxidant power and could be promising for applications requiring oxidative stress mitigation (Balaydın et al., 2010).
Potential for Antimalarial Applications
Research by Lutz and Sanders (1976) synthesized compounds related to quinoline amino alcohols, showing efficacy against P. berghei in mice, indicating a potential application in antimalarial drug development (Lutz & Sanders, 1976).
特性
IUPAC Name |
(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3S/c1-16-6-11-25-23(12-16)27(32(30,31)22-10-8-18(3)20(5)14-22)24(15-28-25)26(29)21-9-7-17(2)19(4)13-21/h6-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBULDJNICIPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2505893.png)
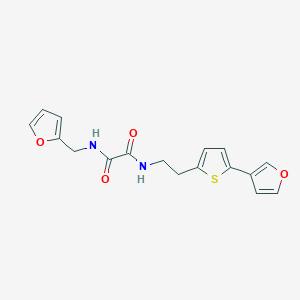

![ethyl 4-[2-(4-chlorophenyl)-3-(2-furyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2505897.png)

![Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2505901.png)
![1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid](/img/structure/B2505902.png)
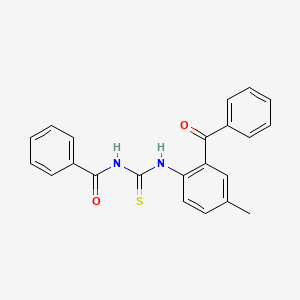
![methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2505908.png)
![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)
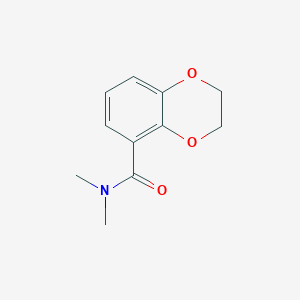
![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)
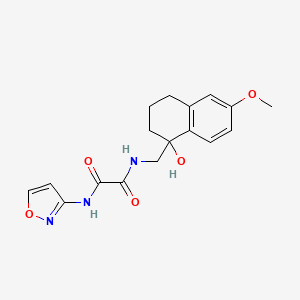
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)